molecular formula C6H12N2 B15307638 Bicyclo[2.1.1]hexane-1,4-diamine

Bicyclo[2.1.1]hexane-1,4-diamine

Cat. No.: B15307638
M. Wt: 112.17 g/mol
InChI Key: AZTFYNMTOGVDIX-UHFFFAOYSA-N
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Description

Bicyclo[2.1.1]hexane-1,4-diamine is a bicyclic aliphatic diamine characterized by a six-membered ring system with two bridging methylene groups (bridging positions 1 and 4). Its unique structure imparts significant steric strain and rigidity, making it a valuable building block in organic synthesis and materials science.

Properties

IUPAC Name

bicyclo[2.1.1]hexane-1,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2/c7-5-1-2-6(8,3-5)4-5/h1-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZTFYNMTOGVDIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC1(C2)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Mercury-Sensitized Isomerization

Functionalization to Introduce 1,4-Diamine Groups

Introducing amine groups at the 1,4-positions of bicyclo[2.1.1]hexane presents unique challenges due to steric hindrance and the need for precise regiocontrol. Two strategies dominate:

Direct Amination of the Bicyclic Core

Halogenation followed by nucleophilic substitution offers a potential route. Photochlorination of bicyclo[2.1.1]hexane yields 2-chloro derivatives, but bridgehead chlorination is less favorable. Alternatively, bridgehead C–H amination via nitrene insertion has been explored in analogous systems, though no direct examples for BCDH exist in the literature. Computational studies suggest that the strained bicyclic framework may facilitate radical-based amination under photoredox conditions.

Synthesis from Pre-Functionalized Precursors

A more reliable approach involves constructing the diamine groups during bicyclo[2.1.1]hexane assembly. For example:

  • Diene Precursors with Protected Amines : Starting with a diene containing protected amine groups (e.g., phthalimide or Boc-protected amines), photocycloaddition would yield a bicyclic intermediate. Subsequent deprotection could unveil the 1,4-diamine. However, steric bulk from protecting groups may hinder cycloaddition efficiency.
  • Post-Cyclization Functionalization : Saponification of ester-functionalized bicyclo[2.1.1]hexanes (e.g., 1a to 1b ) provides carboxylic acids, which can be converted to amines via Curtius rearrangement or Hofmann degradation. For instance, treatment of acid 17 (derived from aldehyde 16 ) with diphenylphosphoryl azide (DPPA) and subsequent hydrolysis yielded primary amines.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield (%) Scalability Challenges
Mercury Isomerization 1,5-Hexadiene → UV/Hg → Bicyclohexane 50–60 Moderate Toxicity, limited functionalization
Photocycloaddition Diene + Benzophenone → UV → Bicyclohexane 70–76 High High-energy lamps, side products
Iridium Catalysis Aldehyde → Photoredox → Bicyclohexane 40–50 High Multi-step sequence

Key Observations :

  • Photocycloaddition with benzophenone sensitization provides the highest yields but requires hazardous UV sources.
  • Iridium photocatalysis offers a safer, scalable alternative but involves longer synthetic routes.
  • Direct amination remains underdeveloped, necessitating further research into bridgehead reactivity.

Structural and Solubility Considerations

X-ray crystallography of 1,2-disubstituted bicyclo[2.1.1]hexanes reveals a bridgehead distance (d) of 3.05–3.19 Å, closely matching ortho-substituted benzenes (3.04–3.10 Å). This geometric similarity enables BCDH to act as a bioisostere for aromatic rings while improving solubility. For example, replacing an ortho-benzene ring in boscalid with bicyclo[2.1.1]hexane increased aqueous solubility from 11 μM to 35 μM. However, metabolic stability varies depending on the parent compound, highlighting the need for tailored functionalization.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.1.1]hexane-1,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted bicyclo[2.1.1]hexanes, ketones, carboxylic acids, and amines .

Comparison with Similar Compounds

Research Findings and Challenges

  • Synthetic Challenges : Bicyclo[2.1.1]hexane systems require multi-step syntheses (e.g., ring contraction), limiting scalability . In contrast, cyclohexane diamines are more accessible .
  • Material Performance : The rigidity of bicyclo[2.1.1]hexane derivatives enhances polymer durability but complicates processing compared to flexible cyclohexane analogs .

Q & A

Q. What are the primary synthetic methodologies for bicyclo[2.1.1]hexane-1,4-diamine?

The synthesis of bicyclo[2.1.1]hexane derivatives often involves photochemical strategies. For example, photocyclization of substituted dienes enables gram-scale production of 1,2-disubstituted bicyclo[2.1.1]hexanes without chromatography . Alternative routes include [2+2] cycloadditions under UV light, which provide modular access to sp³-rich scaffolds . Historical methods, such as Favorskiy rearrangements of norbornanone derivatives, are less scalable but highlight early synthetic efforts .

Q. How is the structural integrity of bicyclo[2.1.1]hexane derivatives validated experimentally?

X-ray crystallography is the gold standard for confirming bicyclo[2.1.1]hexane geometries. For instance, compounds like 1b, 4b, and 12b were structurally characterized to verify bond distances (e.g., 3.05–3.19 Å between substituents) and stereochemical uniformity . Computational tools, such as exit vector plots, further quantify geometric parameters (e.g., φ1, φ2 angles) to compare with ortho-substituted benzenes .

Q. What are the foundational applications of this compound in drug discovery?

Bicyclo[2.1.1]hexane cores serve as saturated bioisosteres for ortho-substituted benzene rings, improving solubility and reducing lipophilicity. For example, replacing benzene in lomitapide with bicyclo[2.1.1]hexane increased solubility sixfold (3 μM → 18 μM) . This scaffold is also used in antifungal agents (e.g., boscalid analogs) to bypass patent restrictions while retaining activity .

Advanced Research Questions

Q. How does bicyclo[2.1.1]hexane substitution impact metabolic stability in bioactive compounds?

Metabolic effects are context-dependent. In conivaptan, bicyclo[2.1.1]hexane incorporation reduced intrinsic clearance (CIint: 31 → 12 mg/(min·μL)), enhancing stability. Conversely, in lomitapide and agrochemicals (e.g., fluxapyroxad), the same substitution decreased metabolic half-lives by 2–3×, likely due to altered cytochrome P450 interactions . Researchers must evaluate metabolic pathways using hepatocyte assays or microsomal stability tests for each target compound.

Q. What computational strategies are used to predict the bioisosteric equivalence of bicyclo[2.1.1]hexanes?

Exit vector analysis compares geometric parameters (distance d, angles φ1/φ2, dihedral θ) between bicyclo[2.1.1]hexanes and benzene analogs. For example, X-ray data from antifungal analogs revealed d = 3.05–3.19 Å (vs. 3.04–3.10 Å in benzene), confirming spatial mimicry . Density functional theory (DFT) calculations further optimize substituent orientations for target binding pockets .

Q. What challenges arise in scaling bicyclo[2.1.1]hexane synthesis for high-throughput applications?

Traditional methods (e.g., carbene insertions) suffer from low yields and scalability issues . Modern photocyclization routes address this: a single reaction produces 23 g of 1b without chromatography . However, photochemical setups require specialized equipment, and functionalization (e.g., esterification, oxidation) must be optimized to avoid side reactions .

Methodological Recommendations

  • Synthetic Optimization : Prioritize photocyclization for scalability .
  • Metabolic Profiling : Use human liver microsomes (HLMs) to assess stability variations .
  • Computational Validation : Combine exit vector plots with molecular dynamics simulations for binding affinity predictions .

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